molecular formula C18H16O3 B14745030 1,1'-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone CAS No. 5329-91-9

1,1'-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone

Cat. No.: B14745030
CAS No.: 5329-91-9
M. Wt: 280.3 g/mol
InChI Key: HQDVPDPWKZZJAF-UHFFFAOYSA-N
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Description

1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its phenanthrene core structure, which is a tricyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone can be achieved through several methods. One common approach involves the palladium-catalyzed Heck reaction, followed by a reverse Diels-Alder reaction for formaldehyde elimination . This method is advantageous due to its ability to form carbon-carbon bonds efficiently, making it suitable for the synthesis of complex polycyclic structures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale palladium-catalyzed reactions, utilizing high-pressure reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.

    Reduction: The ethanone groups can be reduced to alcohols.

    Substitution: Aromatic substitution reactions can occur at the phenanthrene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 1,1’-(7-oxo-9,10-dihydrophenanthrene-2,6-diyl)diethanone, while reduction of the ethanone groups can produce 1,1’-(7-hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanol.

Scientific Research Applications

1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex polycyclic aromatic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the phenanthrene core can intercalate with DNA, potentially affecting gene expression and cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone is unique due to the presence of both hydroxy and ethanone groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

5329-91-9

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

1-(6-acetyl-7-hydroxy-9,10-dihydrophenanthren-2-yl)ethanone

InChI

InChI=1S/C18H16O3/c1-10(19)12-5-6-15-13(7-12)3-4-14-8-18(21)16(11(2)20)9-17(14)15/h5-9,21H,3-4H2,1-2H3

InChI Key

HQDVPDPWKZZJAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC(=C(C=C3CC2)O)C(=O)C

Origin of Product

United States

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